Salicortin-Populus sp. (Poplar) Salicortin-Populus sp. (Poplar) Salicortin is a glycoside.
Brand Name: Vulcanchem
CAS No.: 1887055-63-1
VCID: VC0192305
InChI: InChI=1S/C20H24O10/c21-9-13-15(23)16(24)17(25)18(30-13)29-12-6-2-1-5-11(12)10-28-19(26)20(27)8-4-3-7-14(20)22/h1-2,4-6,8,13,15-18,21,23-25,27H,3,7,9-10H2/t13-,15-,16+,17-,18-,20+/m1/s1
SMILES: C1CC(=O)C(C=C1)(C(=O)OCC2=CC(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)O
Molecular Formula: C20H24O10
Molecular Weight: 424.4 g/mol

Salicortin-Populus sp. (Poplar)

CAS No.: 1887055-63-1

Cat. No.: VC0192305

Molecular Formula: C20H24O10

Molecular Weight: 424.4 g/mol

* For research use only. Not for human or veterinary use.

Salicortin-Populus sp. (Poplar) - 1887055-63-1

CAS No. 1887055-63-1
Molecular Formula C20H24O10
Molecular Weight 424.4 g/mol
IUPAC Name [2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (1S)-1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate
Standard InChI InChI=1S/C20H24O10/c21-9-13-15(23)16(24)17(25)18(30-13)29-12-6-2-1-5-11(12)10-28-19(26)20(27)8-4-3-7-14(20)22/h1-2,4-6,8,13,15-18,21,23-25,27H,3,7,9-10H2/t13-,15-,16+,17-,18-,20+/m1/s1
Standard InChI Key CZDNLUMNELLDDD-JAIJEDJZSA-N
Isomeric SMILES C1CC(=O)[C@@](C=C1)(C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
SMILES C1CC(=O)C(C=C1)(C(=O)OCC2=CC(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)O
Canonical SMILES C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O

Chemical Structure and Properties

Salicortin is characterized by a complex chemical structure that contributes to its biological activities. The molecular formula of salicortin is C20H24O10 with a molecular weight of 424.4 g/mol. Its IUPAC name is [2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (1S)-1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate.

Structural Features

The structural composition of salicortin includes a glucose molecule linked to salicyl alcohol, which enhances both its solubility and bioactivity. This chemical arrangement facilitates effective interaction with biological systems, making it particularly valuable for scientific investigation. The compound possesses a hydroxycyclohexenonoyl (HCH) moiety with an (S) configuration, which has been confirmed through comparative spectroscopic analysis with related compounds.

Physical and Chemical Properties

Salicortin exhibits several important physical and chemical properties that influence its behavior in biological systems. The following table summarizes these key properties:

PropertyValue
Molecular FormulaC20H24O10
Molecular Weight424.4 g/mol
CAS Number1887055-63-1
Physical StateSolid
SolubilityWater-soluble (due to glycoside component)
StabilityModerately stable; degrades under certain conditions

Occurrence and Distribution

Natural Sources

Salicortin is predominantly found in various species of the Populus genus, commonly known as poplar trees. These trees are widely distributed across the Northern Hemisphere and are characterized by their rapid growth and adaptability to diverse environmental conditions.

Tissue Distribution

Within Populus species, salicortin serves as a major non-structural constituent, found abundantly in leaves, shoots, and roots. The concentration of salicortin varies across different tissues and is influenced by environmental factors, including seasonal changes, soil conditions, and exposure to herbivores or pathogens.

Biosynthesis and Metabolism

Biosynthetic Pathway

Salicortin is synthesized in Populus species through the salicylic acid pathway. It represents a primary metabolite within this pathway, playing a crucial role in plant defense mechanisms. The biosynthesis involves complex enzymatic reactions starting from phenylalanine via the shikimate pathway.

Metabolic Transformations

The metabolic fate of salicortin involves several transformations, particularly in response to tissue damage or enzymatic activity. When plant tissues are damaged, salicortin undergoes degradation to form bioactive compounds, including catechol, which exhibits significant anti-inflammatory properties. This degradation process represents an important aspect of the plant's defense strategy against herbivores.

Biological Activities

Plant Defense Mechanisms

Salicortin serves as a critical component of the defense arsenal in Populus species, protecting against various environmental challenges. Research has demonstrated that poplar trees continuously face environmental challenges throughout their life cycle, and the production of secondary metabolites like salicortin ensures their survival and reproduction.

Antimicrobial Properties

Salicortin exhibits notable antimicrobial activities, effectively inhibiting the growth of various pathogens. Research indicates that it can combat fungal infections and deter herbivorous insects through the production of toxic metabolites. The degradation of salicortin produces saligenin, which has been shown to be toxic to insect herbivores.

Effects on Herbivores

Research Findings

Antifungal Activity

A significant study demonstrated that extracts containing salicortin substantially inhibited the growth of Fusarium oxysporum, a common fungal pathogen affecting various crops. The extract showed a 70% reduction in fungal colony formation compared to controls. This finding highlights the potential applications of salicortin in agricultural and crop protection strategies.

Herbivore Resistance

Research conducted on Populus trichocarpa has revealed a direct correlation between salicortin concentration and herbivore resistance. Trees with higher concentrations of salicortin experienced significantly reduced herbivore damage compared to those with lower levels. This observation underscores the ecological importance of salicortin in enhancing plant resilience against insect herbivores.

Pharmacological Properties

Anti-inflammatory Effects

Salicortin and its metabolites exhibit significant anti-inflammatory properties. Research has shown that salicortin can inhibit inducible nitric oxide synthase (iNOS) expression and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and microglia. The degradation product of salicortin, catechol, has been demonstrated to suppress the expression of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

Effects on Lipid Metabolism

Studies have revealed that salicortin interacts with its biological targets by suppressing the expression of lipogenic and adipogenic transcription factors, including FASN, FABP4, C/EBPα, C/EBPβ, and PPARγ. This activity results in significant inhibition of adipocyte differentiation in 3T3-L1 cells, suggesting potential applications in metabolic disorders.

Comparative Analysis with Related Compounds

Salicortin belongs to a broader class of compounds known as salicinoids, which are phenolic glycosides characteristic of the Salicaceae family. The following table provides a comparative analysis of salicortin with other related compounds:

CompoundSourceKey Properties
SalicortinPopulus speciesAntimicrobial, antifungal, herbivore defense
SalicinSalix speciesAntimicrobial, anti-inflammatory
TremulacinPopulus tremuloidesAntioxidant, anti-inflammatory
PopulinPopulus speciesAntimicrobial

Compared to other salicinoids, salicortin is distinctive in its structural complexity and specific role in plant defense. Its capacity to undergo various chemical reactions and form bioactive derivatives makes it particularly valuable for scientific research and potential industrial applications.

Chemical Reactions and Transformations

Types of Reactions

Salicortin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These transformations play critical roles in both its natural function within plants and its potential applications in scientific research and industry.

Oxidation Reactions

When subjected to oxidizing conditions, salicortin can be converted to salicylic acid and other derivatives. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide. The resulting oxidation products exhibit diverse biological activities, particularly anti-inflammatory properties.

Reduction Reactions

Reductive conversion of salicortin leads to the formation of salicortinol and other metabolites. These reactions typically employ reductive agents such as sodium borohydride and occur under specific reaction conditions.

Hydrolysis Reactions

Industrial Applications and Production

Extraction Methods

Industrial production of salicortin is primarily achieved through the extraction from poplar tree tissues. The extraction process involves the use of solvents to isolate salicortin from the leaves, bark, and other parts of the tree. High-throughput metabolomics analytical methodologies, such as pyrolysis-molecular beam mass spectrometry (py-MBMS), are employed to estimate the relative abundance of salicortin in poplar leaves.

Synthetic Routes

The synthesis of salicortin involves the glycosylation of salicin with a phenolic acid. This process typically requires the use of glycosyl donors and acceptors under specific reaction conditions. Enzymatic methods, such as the use of glycosyltransferases, have also been explored for the synthesis of salicortin.

Future Research Directions

The multifaceted biological activities and chemical properties of salicortin present numerous opportunities for future research. Potential areas of investigation include:

  • Detailed elucidation of the molecular mechanisms underlying the anti-inflammatory effects of salicortin and its metabolites

  • Exploration of potential therapeutic applications in treating inflammatory and metabolic disorders

  • Investigation of structure-activity relationships to develop more potent derivatives with enhanced biological activities

  • Examination of the ecological roles of salicortin in forest ecosystems and plant-herbivore interactions

  • Development of sustainable and efficient methods for the extraction and synthesis of salicortin for industrial applications

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